molecular formula C23H15F3O5 B3583410 methyl {[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

methyl {[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B3583410
M. Wt: 428.4 g/mol
InChI Key: BXGAGDQKSKTHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is related to Trifloxystrobin, a widely used fungicide . It’s a complex organic molecule with potential applications in pest control .


Synthesis Analysis

The synthesis of similar compounds involves processes like catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other trifluoromethylated compounds. For instance, trifluoromethyl sulfone and trifluoromethyl sulfoxide can be used for trifluoromethylations of electrophiles .

Properties

IUPAC Name

methyl 2-[3-naphthalen-1-yl-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O5/c1-29-19(27)12-30-14-9-10-17-18(11-14)31-22(23(24,25)26)20(21(17)28)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGAGDQKSKTHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl {[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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methyl {[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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methyl {[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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methyl {[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Reactant of Route 5
methyl {[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Reactant of Route 6
methyl {[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

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